Sodium 5-amino-2-hydroxybenzoate
Description
Sodium 5-amino-2-hydroxybenzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insight into the behavior of structurally similar substances. For instance, the hydrolysis of 5-aminodibenzo[a,d]cycloheptanes involves the cleavage of a carbon-nitrogen bond under acidic conditions, which could be relevant to the behavior of sodium 5-amino-2-hydroxybenzoate in similar environments .
Synthesis Analysis
The synthesis of related compounds involves the condensation of chlorinated dibenzo[a,b]cycloheptane with amines in benzene . This suggests that a similar approach could potentially be used for synthesizing sodium 5-amino-2-hydroxybenzoate, by condensing an appropriate chlorinated precursor with an amine, followed by the introduction of a sodium atom.
Molecular Structure Analysis
While the molecular structure of sodium 5-amino-2-hydroxybenzoate is not discussed, the structure of related compounds such as benzimidazo[1,2-a]pyridines and benzimidazo[1,2-c]pyrimidines are synthesized from reactions involving sodium salts of certain precursors . This indicates that sodium plays a crucial role in the stability and reactivity of these compounds, which could be extrapolated to sodium 5-amino-2-hydroxybenzoate.
Chemical Reactions Analysis
The hydrolysis of 5-aminodibenzo[a,d]cycloheptanes results in the formation of secondary amines and hydroxylated products . This reaction is dependent on the substituents on the amino group and proceeds via a carbonium-ion intermediate. Although sodium 5-amino-2-hydroxybenzoate is not specifically mentioned, it is plausible that it could undergo similar hydrolytic reactions in acidic media.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 5-amino-2-hydroxybenzoate are not detailed in the provided papers. However, the hydrolysis study of related compounds provides data on reaction rates, Arrhenius parameters, and the influence of temperature and pH on the reaction kinetics . These findings could be used to infer some of the physical and chemical properties of sodium 5-amino-2-hydroxybenzoate, such as its solubility, stability, and reactivity under various conditions.
Scientific Research Applications
Coordination Properties in Complexes
Sodium 5-amino-2-hydroxybenzoate demonstrates significant coordination properties. A study by Rzączyńska, Mrozek-Łyszczek, and Głowiak (2004) on the crystal structures of sodium 4-amino-2-hydroxybenzoate dihydrate highlights its ability to form polymeric chains through tridentate moieties, creating a distorted octahedral environment around sodium ions. This suggests its potential application in the development of complex metal structures (Rzączyńska, Mrozek-Łyszczek, & Głowiak, 2004).
Role in Synthesis of Metal Complexes
In the synthesis of metal complexes, Zhao et al. (2013) showed that 5-aminosalicylate derivatives can react with other compounds to form complex structures like Co(II) and Cu(II)-Complexes. These complexes were characterized for their electrochemical activities, implying the role of sodium 5-amino-2-hydroxybenzoate in electrochemical applications (Zhao et al., 2013).
Involvement in Enzymatic Reactions
The compound also plays a role in enzymatic reactions. Langkau et al. (1990) described a flavoenzyme from Pseudomonas species that catalyzes the conversion of 2-aminobenzoyl-CoA, indicating potential biomedical or enzymatic research applications involving sodium 5-amino-2-hydroxybenzoate (Langkau et al., 1990).
Applications in Materials Science
Shahab et al. (2016) explored sodium 5-amino-2-hydroxybenzoate derivatives for optoelectronic applications. They synthesized new azo dyes, including sodium-2-hydroxy-5-((4-sulfonatophenyl)diazenyl)benzoate, and developed polarizing films based on these compounds. This indicates potential applications in materials science and optoelectronics (Shahab et al., 2016).
Use in Biosynthesis Research
Furthermore, sodium 5-amino-2-hydroxybenzoate has been identified as a precursor in biosynthesis research. Ghisalba and Nüesch (1981) identified 3-amino-5-hydroxybenzoic acid, a structurally related compound, as a precursor in the biosynthesis of ansamycins, suggesting similar potential roles for sodium 5-amino-2-hydroxybenzoate in biosynthetic pathways (Ghisalba & Nüesch, 1981).
properties
IUPAC Name |
sodium;5-amino-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDRBBZJLVNKQS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89-57-6 (Parent) | |
Record name | Sodium 5-aminosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30189054 | |
Record name | Sodium 5-aminosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-amino-2-hydroxybenzoate | |
CAS RN |
35589-28-7 | |
Record name | Sodium 5-aminosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 5-aminosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 5-aminosalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.